molecular formula C18H20N2O5 B2964815 3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034493-54-2

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2964815
CAS No.: 2034493-54-2
M. Wt: 344.367
InChI Key: FOCMZBPNCPFRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidine ring, an azetidine ring, and a phenyloxane moiety

Scientific Research Applications

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione include other azetidine and oxazolidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15-12-25-17(23)20(15)14-10-19(11-14)16(22)18(6-8-24-9-7-18)13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMZBPNCPFRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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